molecular formula C22H22ClF3N2O2 B11524340 (3-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(3-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B11524340
M. Wt: 438.9 g/mol
InChI Key: KYZNHYVAHJUNOF-UHFFFAOYSA-N
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Description

1-(3-CHLOROBENZOYL)-5-(4-PENTYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorobenzoyl group, a pentylphenyl group, and a trifluoromethyl group attached to a dihydropyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROBENZOYL)-5-(4-PENTYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the pyrazole ring with 3-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the pentylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-pentylbenzene and a suitable catalyst like aluminum chloride.

    Incorporation of the trifluoromethyl group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-CHLOROBENZOYL)-5-(4-PENTYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-CHLOROBENZOYL)-5-(4-PENTYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials such as polymers, liquid crystals, and organic semiconductors.

    Industrial Chemistry: It is used as a building block in the synthesis of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-5-(4-PENTYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory or cancer pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

1-(3-CHLOROBENZOYL)-5-(4-PENTYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other similar compounds such as:

    1-(3-CHLOROBENZOYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Lacks the pentylphenyl group, which may affect its chemical properties and applications.

    1-(3-CHLOROBENZOYL)-5-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Contains a methylphenyl group instead of a pentylphenyl group, leading to differences in lipophilicity and reactivity.

    1-(3-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Features an ethylphenyl group, which may influence its biological activity and industrial applications.

The uniqueness of 1-(3-CHLOROBENZOYL)-5-(4-PENTYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C22H22ClF3N2O2

Molecular Weight

438.9 g/mol

IUPAC Name

(3-chlorophenyl)-[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C22H22ClF3N2O2/c1-2-3-4-6-15-9-11-17(12-10-15)21(30)14-19(22(24,25)26)27-28(21)20(29)16-7-5-8-18(23)13-16/h5,7-13,30H,2-4,6,14H2,1H3

InChI Key

KYZNHYVAHJUNOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F)O

Origin of Product

United States

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